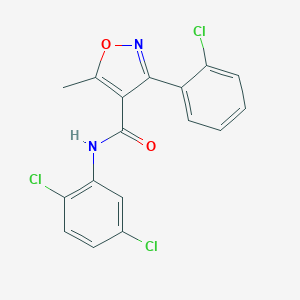
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK, which is involved in the regulation of immune cell function.
Mecanismo De Acción
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide works by selectively inhibiting the protein kinase BTK, which is involved in the regulation of immune cell function. By inhibiting BTK, this compound can reduce the activity of immune cells, which can help to reduce inflammation and other immune-related disorders.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of immune cells, which can help to reduce inflammation and other immune-related disorders. Additionally, this compound has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide in lab experiments include its selectivity for BTK, which can help to reduce off-target effects, and its good safety profile, which makes it a promising candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings, and its relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other autoimmune diseases and to better understand its mechanism of action. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been described in the literature. The synthesis involves the reaction of 2-chlorobenzonitrile with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst to form 2-(2,5-dichlorophenyl)benzonitrile. This intermediate is then reacted with methyl isocyanate and a base to form the final product, 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to be a selective inhibitor of the protein kinase BTK, which is involved in the regulation of immune cell function. This compound has been studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)19)17(23)21-14-8-10(18)6-7-13(14)20/h2-8H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKRPJSPFULZMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4,5-Trimethoxy-phenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)
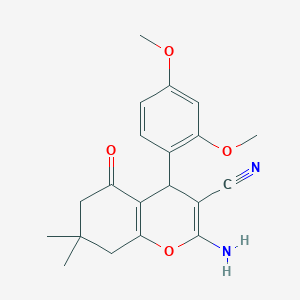
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B404734.png)
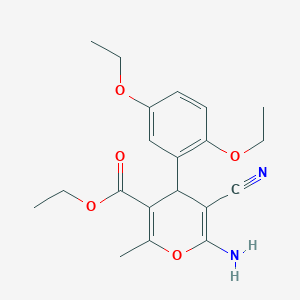
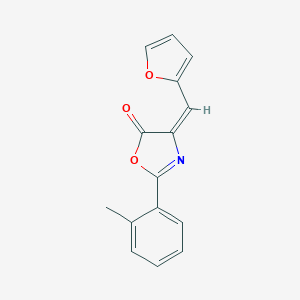
![Acetic acid 4-[2-(2-fluoro-phenyl)-5-oxo-oxazol-4-ylidenemethyl]-phenyl ester](/img/structure/B404737.png)
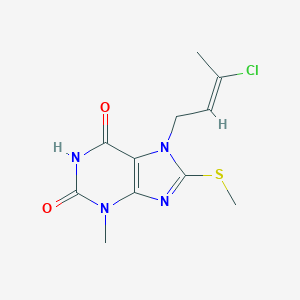
![7-({4-Nitrobenzyl}sulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B404741.png)
![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B404742.png)
![2,3-dimethyl-1-[2-(6-methylpyridin-3-yl)ethyl]-1H-indole](/img/structure/B404745.png)
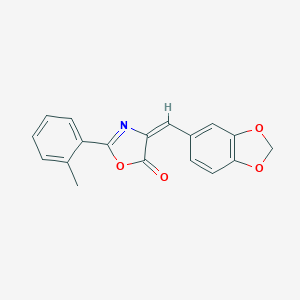
![Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B404748.png)
![2-(4-nitrophenyl)-4-[3-[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole](/img/structure/B404752.png)
